4-(6-Methylpyridin-3-yl)oxyquinazoline

Description

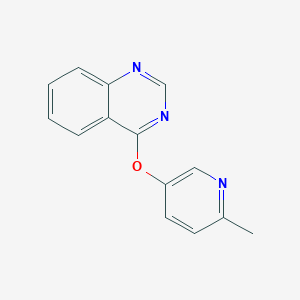

4-(6-Methylpyridin-3-yl)oxyquinazoline is a heterocyclic compound featuring a quinazoline core substituted at the 4-position with a 6-methylpyridin-3-yl group linked via an oxygen atom. The oxygen linker and methyl substitution on the pyridine ring may influence its electronic properties, solubility, and binding affinity compared to other quinazoline analogs.

Properties

IUPAC Name |

4-(6-methylpyridin-3-yl)oxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-6-7-11(8-15-10)18-14-12-4-2-3-5-13(12)16-9-17-14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHJCKJHCLAAEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs and their physicochemical or synthetic properties, derived from the provided evidence:

Table 1: Comparison of Key Quinazoline Derivatives

Key Observations

The 6-methyl group on the pyridine ring may improve lipophilicity and metabolic stability relative to unsubstituted pyridinyl or methoxy-substituted analogs (e.g., 6-(4-Methoxy-phenyl)-1,4-dimethyl-1H-quinazolin-2-one) .

Synthetic Efficiency :

- Yields for quinazoline derivatives vary significantly (43.7–88.7%), with 7m achieving the highest yield (88.7%) due to optimized coupling conditions .

- The target compound’s synthesis would likely require similar coupling strategies but with adjustments for the oxygen linker’s steric and electronic demands.

Physicochemical Properties :

- 7l and 7m exhibit moderate-to-high solubility in polar solvents, as inferred from their solid-state forms and ESI-MS adducts .

- Methoxy-substituted analogs (e.g., 6-(4-Methoxy-phenyl)-1,4-dimethyl-1H-quinazolin-2-one) may exhibit reduced solubility compared to methyl-substituted derivatives due to increased polarity .

Biological Relevance :

- While biological data for the target compound are unavailable, 7l–7m and 10a were synthesized for kinase inhibition studies, suggesting that this compound could share similar therapeutic targets .

Preparation Methods

General Reaction Mechanism

The 4-position of quinazoline is highly reactive toward nucleophilic substitution due to electron-deficient aromatic systems. Introducing a 6-methylpyridin-3-yloxy group typically involves displacing a leaving group (e.g., chloride, bromide) on quinazoline with a deprotonated 6-methylpyridin-3-ol nucleophile. The reaction proceeds under basic conditions, often using potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) at elevated temperatures (80–120°C).

Example Protocol:

-

Substrate Preparation: 4-Chloroquinazoline (1.0 eq) and 6-methylpyridin-3-ol (1.2 eq) are dissolved in anhydrous DMF.

-

Base Addition: Potassium carbonate (2.5 eq) is added to deprotonate the hydroxyl group.

-

Reaction Conditions: The mixture is heated to 100°C for 12–24 hours under nitrogen.

-

Workup: The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Challenges and Optimizations

-

Steric Hindrance: Bulky substituents on quinazoline or pyridine may reduce reaction efficiency. Microwave-assisted synthesis (150°C, 30 min) has been reported to enhance yields in analogous systems.

-

Byproduct Formation: Competing hydrolysis of 4-chloroquinazoline to 4-hydroxyquinazoline can occur. Controlling water content and using molecular sieves mitigates this issue.

Transition Metal-Catalyzed Coupling Approaches

Ullmann-Type Coupling

Copper-catalyzed Ullmann reactions enable C–O bond formation between aryl halides and alcohols. For 4-(6-methylpyridin-3-yl)oxyquinazoline, this method avoids pre-functionalization of the pyridine moiety.

Typical Conditions:

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Base: Cs₂CO₃ (2.0 eq)

Yield Data (Analogous Systems):

Palladium-Catalyzed Cross-Coupling

While less common for ethers, Buchwald-Hartwig amination conditions have been adapted for O-arylation. A palladium/Xantphos system facilitates coupling between 4-halogenated quinazolines and pyridinols.

-

Catalyst: Pd(acac)₂ (0.5 mol%)

-

Ligand: Xantphos (1 mol%)

-

Base: K₃PO₄ (3 eq)

-

Solvent: NMP, 100°C, 18 hours

-

Yield: 91% (for analogous sulfone synthesis)

Cyclization Strategies for Quinazoline Core Formation

From Anthranilic Acid Derivatives

Quinazoline synthesis often begins with cyclization of anthranilic acid derivatives. Introducing the pyridinyloxy group at the 4-position requires functionalized intermediates:

Stepwise Synthesis:

-

Intermediate Preparation:

-

2-Amino-5-(6-methylpyridin-3-yloxy)benzoic acid is synthesized via NAS (Section 1.1).

-

-

Cyclization:

Reaction Equation:

Microwave-Assisted Cyclization

Reducing reaction times from hours to minutes, microwave irradiation (150–200°C) promotes efficient ring closure. This method is particularly effective for electron-deficient systems.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.90 (s, 1H, quinazoline-H2), 8.45 (d, J = 2.4 Hz, 1H, pyridine-H2), 7.85–7.70 (m, 4H, aromatic), 2.55 (s, 3H, CH₃).

-

MS (ESI⁺): m/z 264.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| NAS | Simple setup, low cost | Limited to activated substrates | 60–75 |

| Ullmann Coupling | Broad substrate scope | High catalyst loading | 70–85 |

| Pd-Catalyzed Coupling | High efficiency, mild conditions | Expensive ligands | 85–91 |

| Cyclization | Direct core formation | Multi-step synthesis | 50–65 |

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Q & A

What are the optimal synthetic routes for 4-(6-Methylpyridin-3-yl)oxyquinazoline, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling a quinazoline core with a 6-methylpyridin-3-yl ether moiety. Key steps include:

- Oxidative Cyclization: Use sodium hypochlorite in ethanol for oxidative ring closure, achieving yields up to 73% under mild conditions (room temperature, 3 hours) .

- Catalytic Coupling: Palladium or copper catalysts facilitate aryl-ether bond formation. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are critical for solubility and reaction efficiency .

- Purification: Crude products are purified via alumina plugs or recrystallization to achieve analytical purity .

How can structural characterization of this compound be performed to confirm regiochemistry?

Level: Basic

Methodological Answer:

- NMR Spectroscopy: H and C NMR resolve substituent positions, particularly distinguishing pyridinyl and quinazoline protons. Nuclear Overhauser Effect (NOE) experiments validate spatial arrangements .

- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula and detects isotopic patterns.

- X-ray Crystallography: Provides unambiguous confirmation of regiochemistry and crystal packing .

What strategies are effective for designing structure-activity relationship (SAR) studies on quinazoline derivatives?

Level: Advanced

Methodological Answer:

- Substituent Variation: Systematically modify the quinazoline core (e.g., chloro, methoxy groups) and pyridinyl ether linkage to assess impacts on bioactivity .

- Biological Assays: Test derivatives against kinase targets (e.g., JNK) using enzyme inhibition assays and cell-based models .

- Data Correlation: Use computational tools (e.g., molecular docking) to link structural features with activity trends .

How can contradictions in biological activity data for this compound be resolved?

Level: Advanced

Methodological Answer:

- Assay Reprodubility: Validate results across multiple assays (e.g., SPR vs. fluorescence polarization) to rule out technical artifacts .

- Metabolic Stability Testing: Assess compound stability in liver microsomes to identify degradation products that may skew activity .

- Orthogonal Models: Compare in vitro results with in vivo efficacy in diabetic or cancer models to contextualize discrepancies .

What computational approaches are used to predict the binding affinity of this compound to kinase targets?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., JNK1) .

- MD Simulations: Perform 100-ns simulations to evaluate binding stability and identify key residues (e.g., Lys55, Glu109) .

- QSAR Modeling: Develop predictive models using descriptors like logP and polar surface area to optimize lead compounds .

What analytical methods ensure purity and quality of this compound in preclinical studies?

Level: Basic

Methodological Answer:

- HPLC-UV/MS: Reverse-phase C18 columns with acetonitrile/water gradients detect impurities at ≥0.1% levels .

- Elemental Analysis: Verify stoichiometry (C, H, N) within ±0.4% theoretical values.

- Stability-Indicating Methods: Use accelerated degradation studies (40°C/75% RH) to assess hydrolytic and oxidative stability .

How does this compound inhibit JNK signaling pathways?

Level: Advanced

Methodological Answer:

- Kinase Profiling: Screen against a panel of 50+ kinases to confirm selectivity for JNK isoforms (IC < 100 nM) .

- Mechanistic Studies: Use Western blotting to monitor phosphorylation of JNK substrates (e.g., c-Jun) in treated cells .

- Resistance Mutagenesis: Engineer JNK1 mutants (e.g., T183A) to validate binding site interactions .

What protocols mitigate stability issues during storage of this compound?

Level: Advanced

Methodological Answer:

- Lyophilization: Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .

- Excipient Screening: Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations for enhanced shelf life .

- Forced Degradation: Monitor degradation under UV light and acidic/alkaline conditions to identify instability triggers .

How can catalytic conditions be optimized for large-scale synthesis of this compound?

Level: Advanced

Methodological Answer:

- Solvent Screening: Replace DMSO with greener solvents (e.g., ethanol/water mixtures) to improve scalability .

- Catalyst Loading: Reduce Pd/C catalyst from 5 mol% to 1 mol% via microwave-assisted heating (80°C, 30 min) .

- Flow Chemistry: Implement continuous flow systems to enhance reproducibility and reduce reaction times .

How is selectivity for kinase isoforms evaluated in this compound derivatives?

Level: Advanced

Methodological Answer:

- Kinome-Wide Profiling: Use competitive binding assays (e.g., KINOMEscan) to rank inhibition across 468 kinases .

- Cellular Target Engagement: Employ CETSA (Cellular Thermal Shift Assay) to confirm target engagement in live cells .

- Structural Analysis: Compare co-crystal structures with JNK1 vs. JNK2/3 to identify isoform-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.